N-(2-hydroxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Overview
Description
N-(2-hydroxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.09535693 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Allelopathic Properties in Agriculture
N-(2-hydroxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, related to benzoxazinones and benzoxazinoids, exhibits allelopathic properties in crops like wheat, rye, and maize. These compounds play a crucial role in plant defense, potentially useful in agricultural practices to control weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).
Synthesis and Biological Properties
Synthesis and isolation of benzoxazinones from the Poaceae family, including derivatives like this compound, have been studied for their biological properties. These compounds display phytotoxic, antimicrobial, antifungal, and insecticidal properties, indicating potential agronomic utility (Macias et al., 2006).
Medicinal Synthesis and Applications
The compound plays a role as an intermediate in the synthesis of antimalarial drugs. Its synthesis and applications in medicinal chemistry, particularly in the context of creating effective pharmaceuticals, have been explored (Magadum & Yadav, 2018).
Dietary Presence and Health Effects
Research has been conducted on the quantification of benzoxazinoids and their metabolites, including this compound, in various food items like Nordic breads. Understanding their concentration in diets is essential for assessing potential health effects (Dihm et al., 2017).
Chemical Properties and Synthesis
Studies have also focused on the chemical properties and synthesis pathways of benzoxazinoids and related compounds, including this compound. Understanding these properties is crucial for applications in organic chemistry and pharmaceutical development (Lazareva et al., 2017).
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-13-7-3-1-5-11(13)17-15(20)9-18-12-6-2-4-8-14(12)22-10-16(18)21/h1-8,19H,9-10H2,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSOLODMOGWSIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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